1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine
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Overview
Description
1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine ringThe structural resemblance to purines makes it a promising candidate for various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization to form the target compound . This method allows for the construction of the imidazo[4,5-b]pyridine framework with high efficiency.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: N-oxides of the imidazo[4,5-b]pyridine ring.
Reduction: Partially saturated imidazo[4,5-b]pyridine derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine involves its interaction with various molecular targets. It has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter. This compound can displace RELA/p65 and associated coregulators from the promoter, affecting the NF-kappa-B response element of the CCL2 and IL8 promoters .
Comparison with Similar Compounds
- 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
- 4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol
Uniqueness: 1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a bioisostere for purines makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1-methylimidazo[4,5-b]pyridin-6-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-7-6(11)2-5(8)3-9-7/h2-4H,8H2,1H3 |
InChI Key |
PRRMFMOBLPNVCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C=N2)N |
Origin of Product |
United States |
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